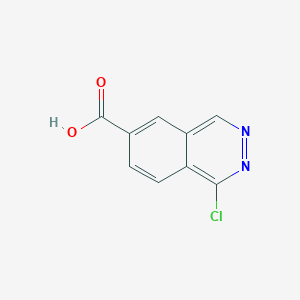
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. This compound is known for its unique structural features, which include a cyclopropyl group and a tetrahydropyran ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions can be employed to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrophobic ionic liquids, such as [Bmim]PF6, can enhance the efficiency of the reaction and allow for convenient catalyst recycling .
Análisis De Reacciones Químicas
Types of Reactions: N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as NaH or NaBH4 . These reagents facilitate the formation of desired products under specific conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrans and other derivatives that retain the core structure of this compound .
Aplicaciones Científicas De Investigación
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a precursor for developing bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, it finds applications in the pharmaceutical industry as an intermediate in drug synthesis .
Mecanismo De Acción
The mechanism of action of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride include other tetrahydropyran derivatives and cyclopropyl-containing compounds. Examples include 3,4-dihydro-2H-pyran and its derivatives .
Uniqueness: What sets this compound apart is its combination of a cyclopropyl group and a tetrahydropyran ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H18Cl2N2O |
|---|---|
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
4-N-cyclopropyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-11-4-3-8(7)10-6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H |
Clave InChI |
HCJYBTKZPOICQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2CCOCC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)


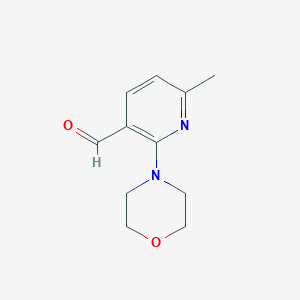

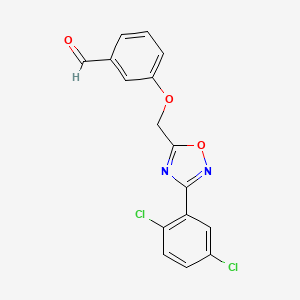

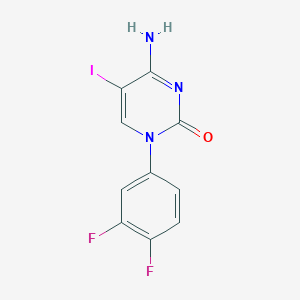
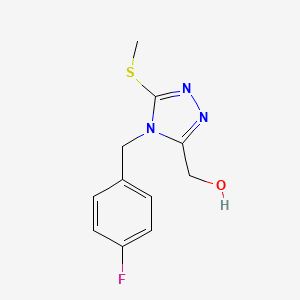
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)

